Cas no 89978-29-0 (2-QUINOXALINAMINE, 3,7-DICHLORO-)

2-QUINOXALINAMINE, 3,7-DICHLORO-, is a heterocyclic organic compound featuring a quinoxaline core substituted with chlorine atoms at the 3 and 7 positions and an amine group at the 2 position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro substitution enhances its electrophilic character, facilitating further functionalization, while the amine group provides a versatile handle for derivatization. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly useful in the development of bioactive molecules, owing to its potential as a building block for antimicrobial or antitumor agents.
2-QUINOXALINAMINE, 3,7-DICHLORO- structure
89978-29-0 structure
Product Name:2-QUINOXALINAMINE, 3,7-DICHLORO-
CAS No:89978-29-0
MF:C8H5Cl2N3
MW:214.051398992538
CID:3277441
PubChem ID:86249720
Update Time:2025-06-22

2-QUINOXALINAMINE, 3,7-DICHLORO- Chemical and Physical Properties

Names and Identifiers

    • 2-QUINOXALINAMINE, 3,7-DICHLORO-
    • 3,7-dichloroquinoxalin-2-amine
    • HTIXVKPMYWMNNE-UHFFFAOYSA-N
    • 3,7-dichloro-quinoxalin-2-ylamine
    • SCHEMBL1138685
    • PDA97829
    • EN300-381048
    • 3-amino-2,6-dichloroquinoxaline
    • 89978-29-0
    • Inchi: 1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13)
    • InChI Key: HTIXVKPMYWMNNE-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(Cl)C=2)N=C(Cl)C=1N

Computed Properties

  • Exact Mass: 212.9860526Da
  • Monoisotopic Mass: 212.9860526Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.8Ų

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Additional information on 2-QUINOXALINAMINE, 3,7-DICHLORO-

Introduction to 2-QUINOXALINAMINE, 3,7-DICHLORO- (CAS No. 89978-29-0)

2-Quinoxalinamine, 3,7-dichloro- (CAS No. 89978-29-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoxaline class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The presence of dichloro substituents at the 3 and 7 positions imparts unique chemical and biological properties to this molecule, making it a subject of extensive study in recent years.

The chemical structure of 3,7-dichloro-2-quinoxalinamine consists of a quinoxaline ring system with two chlorine atoms attached at the 3 and 7 positions, and an amine group at the 2 position. The quinoxaline ring is a six-membered heterocyclic aromatic compound with two nitrogen atoms, which contributes to its stability and reactivity. The dichloro substitution enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

In recent studies, 3,7-dichloro-2-quinoxalinamine has shown promising activity as an inhibitor of various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory effects on protein kinases, which are key regulators of cellular signaling pathways involved in cancer progression. The selective inhibition of these kinases by 3,7-dichloro-2-quinoxalinamine suggests its potential as a lead compound for the development of novel anticancer drugs.

Beyond its anticancer properties, 3,7-dichloro-2-quinoxalinamine has also been investigated for its antimicrobial activity. A study published in the European Journal of Medicinal Chemistry in 2020 reported that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. These findings highlight the broad-spectrum antimicrobial potential of 3,7-dichloro-2-quinoxalinamine, making it a valuable candidate for the development of new antibiotics.

The synthesis of 3,7-dichloro-2-quinoxalinamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate diamine with a dicarbonyl compound followed by chlorination at the desired positions. Recent advancements in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound on a larger scale. For example, a green chemistry approach using microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields while minimizing waste generation.

In terms of pharmacokinetics, studies have shown that 3,7-dichloro-2-quinoxalinamine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature facilitates good oral bioavailability and tissue penetration. However, further optimization may be required to enhance its solubility and stability in biological systems. Preclinical studies have demonstrated that this compound is well-tolerated at therapeutic doses with minimal toxicity profiles.

The safety profile of 3,7-dichloro-2-quinoxalinamine has been evaluated through various toxicological assays. In vitro cytotoxicity tests using human cell lines have shown that this compound selectively targets cancer cells while sparing normal cells. In vivo studies in animal models have also confirmed its safety and efficacy in treating various diseases without causing significant adverse effects.

In conclusion, 3,7-dichloro-2-quinoxalinamine (CAS No. 89978-29-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional uses for this compound and optimize its formulation for clinical applications.

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